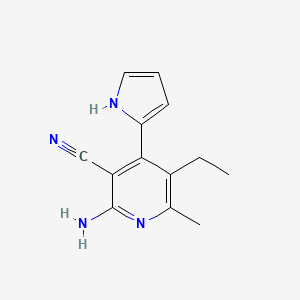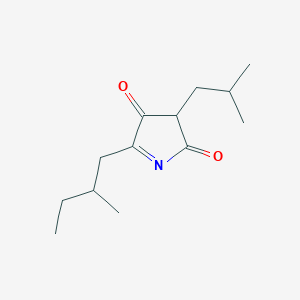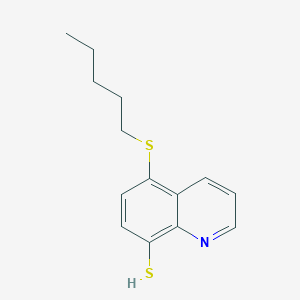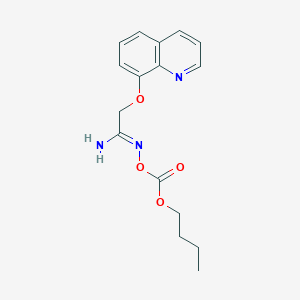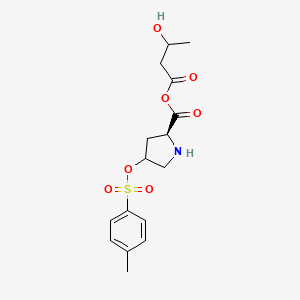
3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride is a complex organic compound with significant potential in various fields of scientific research. This compound features a unique structure that combines a hydroxybutanoic acid moiety with a pyrrolidine ring, further functionalized with a tosyloxy group and a carboxylic anhydride.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the hydroxybutanoic acid moiety. The tosyloxy group is then added through a tosylation reaction, and finally, the carboxylic anhydride is formed through a dehydration reaction under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tosyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone or aldehyde, while substitution of the tosyloxy group can yield various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxybutanoic acid
- 4-(Tosyloxy)pyrrolidine
- Pyrrolidine-2-carboxylic acid
Uniqueness
What sets 3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride apart from similar compounds is its unique combination of functional groups, which allows it to participate in a diverse array of chemical reactions and interactions. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H21NO7S |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
3-hydroxybutanoyl (2S)-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H21NO7S/c1-10-3-5-13(6-4-10)25(21,22)24-12-8-14(17-9-12)16(20)23-15(19)7-11(2)18/h3-6,11-12,14,17-18H,7-9H2,1-2H3/t11?,12?,14-/m0/s1 |
InChI-Schlüssel |
FRJHSEHUHIGTSQ-YIZWMMSDSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C[C@H](NC2)C(=O)OC(=O)CC(C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(NC2)C(=O)OC(=O)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12891279.png)
![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)

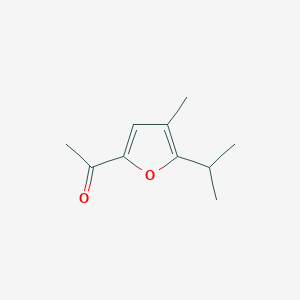

![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)-](/img/structure/B12891315.png)

